(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile
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Description
(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles and indole derivatives are known to interact with a variety of targets, including multiple receptors . The specific targets for this compound would need to be determined through experimental studies.
Mode of action
The mode of action of thiazoles and indole derivatives can vary widely depending on the specific compound and target. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Thiazoles and indole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would need to be determined through experimental studies.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and indole derivatives can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
Result of action
The molecular and cellular effects of thiazoles and indole derivatives can include changes in cell signaling, gene expression, and cell survival . The specific effects of this compound would need to be determined through experimental studies.
Action environment
The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . The specific environmental influences on this compound would need to be determined through experimental studies.
Properties
IUPAC Name |
(2Z)-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c23-15-19(21(26)24-11-13-27-14-12-24)22-25(18-9-5-2-6-10-18)20(16-28-22)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHNIBAOPZVYIU-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\2/N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.